molecular formula C37H30N4 B14114787 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole

Cat. No.: B14114787
M. Wt: 530.7 g/mol
InChI Key: ZCKCWWVBYSJCCH-UHFFFAOYSA-N
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Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with a triazine moiety, which imparts distinct electronic and photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Coupling with Carbazole: The triazine core is then coupled with a carbazole derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
  • 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
  • 9,9′,9″-(1,3,5-triazine-2,4,6-triyl)tris(3,6-di-tert-butyl-carbazole)

Uniqueness

The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,3,6,8-tetramethyl-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic properties and enhances its stability and performance in various applications, particularly in optoelectronics.

Properties

Molecular Formula

C37H30N4

Molecular Weight

530.7 g/mol

IUPAC Name

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-1,3,6,8-tetramethylcarbazole

InChI

InChI=1S/C37H30N4/c1-23-19-25(3)33-31(21-23)32-22-24(2)20-26(4)34(32)41(33)30-17-15-29(16-18-30)37-39-35(27-11-7-5-8-12-27)38-36(40-37)28-13-9-6-10-14-28/h5-22H,1-4H3

InChI Key

ZCKCWWVBYSJCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C)C)C

Origin of Product

United States

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